cyclohexyl[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone
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Overview
Description
Cyclohexyl[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone is a complex organic compound that belongs to the class of methanones This compound is characterized by its unique structure, which includes a cyclohexyl group, a methoxyphenyl group, and a pyrazolyl group
Preparation Methods
The synthesis of cyclohexyl[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone typically involves multiple steps. One common method is the reaction of cyclohexanecarbonyl chloride with 4-methoxyphenylhydrazine in the presence of a base such as triethylamine. This reaction forms an intermediate hydrazone, which is then cyclized to form the pyrazole ring. The final step involves the acylation of the pyrazole with benzoyl chloride to yield the target compound .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for higher yields and purity. These methods often use advanced techniques such as continuous flow reactors and automated synthesis to ensure consistent quality and scalability .
Chemical Reactions Analysis
Cyclohexyl[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
Cyclohexyl[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of cyclohexyl[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Cyclohexyl[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone can be compared with other similar compounds such as:
Cyclohexyl(4-methoxyphenyl)methanone: This compound lacks the pyrazole ring and has different chemical properties and applications.
Cyclohexyl(2-hydroxyphenyl)methanone: This compound has a hydroxyl group instead of a methoxy group, leading to different reactivity and biological activity.
Cyclohexyl(5-fluoro-2-hydroxyphenyl)methanone: The presence of a fluorine atom introduces unique properties, such as increased lipophilicity and potential for use in medicinal chemistry.
Properties
Molecular Formula |
C23H26N2O2 |
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Molecular Weight |
362.5 g/mol |
IUPAC Name |
cyclohexyl-[5-(4-methoxyphenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]methanone |
InChI |
InChI=1S/C23H26N2O2/c1-27-20-14-12-17(13-15-20)21-16-22(18-8-4-2-5-9-18)25(24-21)23(26)19-10-6-3-7-11-19/h2,4-5,8-9,12-15,19,22H,3,6-7,10-11,16H2,1H3 |
InChI Key |
SEJMPNARAFTNLH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3)C(=O)C4CCCCC4 |
Origin of Product |
United States |
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